2,3,4,4,6-Pentamethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

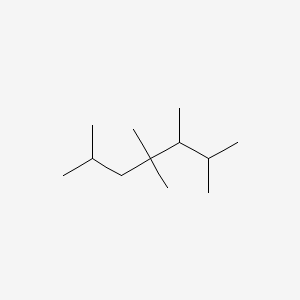

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-71-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,4,4,6-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-9(2)8-12(6,7)11(5)10(3)4/h9-11H,8H2,1-7H3 |

InChI Key |

DHXWMADSONSWTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)C(C)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Branched Pentamethylheptanes

Catalytic Alkylation Reactions for Branched Alkane Synthesis

Catalytic alkylation is a cornerstone of branched alkane production, involving the reaction of an isoalkane with an olefin. This process is crucial in petroleum refining for producing alkylate, a high-octane gasoline blending stock.

Mechanistic Pathways in Acid-Catalyzed Alkylation

Acid-catalyzed alkylation proceeds through a series of well-defined carbocationic intermediates. The generally accepted mechanism begins with the protonation of an olefin by a strong acid catalyst to form a carbocation. researchgate.netnih.gov This initial carbocation is typically a secondary carbocation, which is relatively unstable.

To achieve a more stable energetic state, the secondary carbocation can undergo rearrangement. youtube.commasterorganicchemistry.comresearchgate.net One common rearrangement pathway is a hydride shift , where a hydrogen atom with its two bonding electrons migrates from an adjacent carbon to the positively charged carbon. youtube.commasterorganicchemistry.comresearchgate.net If a more stable carbocation can be formed, for instance, a tertiary carbocation, this shift is energetically favorable. researchgate.net

Another rearrangement pathway is an alkyl shift (such as a methyl shift), where an entire alkyl group migrates. youtube.comlu.se These rearrangements are pivotal in forming the highly branched structures characteristic of valuable fuel components. The resulting more stable carbocation then alkylates an isoalkane (like isobutane), transferring its positive charge and initiating a chain reaction. The process terminates when a carbocation abstracts a hydride ion from another isoalkane, propagating the chain, or through other termination steps.

Heterogeneous and Homogeneous Catalytic Systems

The choice of catalyst is critical in alkylation and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts , such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), have been traditionally used in industrial alkylation units. nih.gov They exhibit high activity and selectivity. However, their corrosive nature, difficulties in separation from the product stream, and the environmental hazards associated with their use have driven the search for alternatives. youtube.com

Heterogeneous catalysts offer significant advantages in terms of ease of separation, regeneration, and reduced environmental impact. masterorganicchemistry.comSolid acids are a prominent class of heterogeneous catalysts for this purpose. Zeolites , which are crystalline aluminosilicates with well-defined pore structures and tunable acidity, have been extensively studied and are used in some commercial processes. nih.govlibretexts.org Their shape-selectivity can influence the product distribution. libretexts.org

Ionic liquids have emerged as "green" alternatives to conventional acid catalysts. youtube.com They are salts that are liquid at low temperatures and possess tunable acidity, low volatility, and high thermal stability. youtube.com To bridge the gap between homogeneous and heterogeneous catalysis, supported ionic liquid phase (SILP) catalysts have been developed. masterorganicchemistry.com In these systems, a thin layer of an ionic liquid is immobilized on a solid support, combining the high activity and selectivity of a homogeneous catalyst with the easy handling of a heterogeneous catalyst. masterorganicchemistry.com

Optimization of Reaction Conditions for Selectivity Control in Branched Alkane Formation

The selectivity towards desired highly branched alkanes is highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, pressure, catalyst type, and the ratio of reactants.

Lower temperatures generally favor the desired alkylation reactions over side reactions like oligomerization and cracking. youtube.com Higher isobutane-to-olefin ratios are also employed to suppress olefin polymerization and enhance the formation of the desired alkylate. The choice of catalyst, including its acid strength and porous structure, plays a crucial role in determining the product distribution. nih.gov For instance, zeolites with specific pore sizes can favor the formation of certain isomers.

| Parameter | Condition | Effect on Selectivity and Yield | Reference |

| Catalyst Type | H-ZSM-5 vs. H-Mordenite | H-ZSM-5 showed higher catalytic activity for the alkylation of benzene (B151609) with ethane (B1197151) to ethylbenzene (B125841), while mordenite (B1173385) was inactive. This is attributed to the moderate acid strength distribution in H-ZSM-5. | researchgate.net |

| Catalyst Acidity | Moderate vs. Strong | Moderate acid strength in zeolites is a key factor for achieving high yields of ethylbenzene in the alkylation of benzene with ethane. | researchgate.net |

| Reaction Temperature | 75-110 °C | In the ruthenium-catalyzed alkylation of alkenes with alcohols, this temperature range was found to be optimal, leading to the formation of the C-C bond with the loss of water. | nih.gov |

| Catalyst Loading | Varied | In the synthesis of linear alkylbenzenes using a Dawson heteropolyacid-supported nano-titanium dioxide catalyst, catalyst loading was identified as the most critical factor influencing 1-decene (B1663960) conversion and LAB yield. | researchgate.net |

| Reactant Ratio | High Isobutane (B21531)/Olefin | A higher ratio of isobutane to olefin favors the desired alkylation reaction by promoting hydride transfer and suppressing olefin oligomerization and multiple alkylations. | nih.gov |

Oligomerization and Subsequent Selective Hydrogenation Strategies

An alternative route to highly branched alkanes involves the oligomerization of light olefins to form branched olefin precursors, followed by selective hydrogenation.

Processes for Producing Branched Olefin Precursors

The oligomerization of light olefins, such as propylene (B89431) and butenes, can produce a mixture of higher molecular weight olefins with varying degrees of branching. nih.gov This process is typically catalyzed by solid acid catalysts like zeolites or amorphous silica-alumina. nih.gov The mechanism also proceeds through carbocation intermediates, where chain growth occurs via the addition of monomer units. nih.gov The branching is a result of the inherent stability of more substituted carbocations formed during the process. researchgate.net

For example, the oligomerization of 2-butene (B3427860) over H-ZSM-57 has been shown to be selective for the formation of dimethylhexenes. researchgate.net Metal-organic frameworks (MOFs) with strong Brønsted acidity, such as S-MOF-808, have also been investigated for the oligomerization of light olefins at relatively low temperatures. nih.gov The choice of catalyst and reaction conditions can be tailored to control the chain length and degree of branching of the resulting olefin mixture. nih.gov

Selective Hydrogenation of Branched Olefins to Saturated Alkanes

The final step in this synthetic strategy is the selective hydrogenation of the branched olefin precursors to yield the corresponding saturated alkanes. This step must be carefully controlled to saturate the double bonds without causing undesirable side reactions such as hydrocracking or isomerization of the carbon skeleton.

A variety of catalysts are effective for this transformation. Noble metal catalysts, such as palladium (Pd) and platinum (Pt) supported on materials like carbon (Pd/C) or alumina, are commonly used. Wilkinson's catalyst, a homogeneous rhodium-based catalyst, is also well-known for its ability to hydrogenate alkenes. researchgate.net For industrial applications, heterogeneous catalysts are preferred for their ease of separation and reuse. Axens offers a family of selective hydrogenation catalysts, known as SeLene™, for purifying olefin and aromatic streams. libretexts.org The selection of the appropriate catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve high selectivity for the desired saturated branched alkane.

Alternative Synthetic Routes for Carbon-Carbon Bond Formation in Branched Hydrocarbons

The synthesis of highly branched alkanes, such as 2,3,4,4,6-pentamethylheptane, presents unique challenges due to steric hindrance and the potential for rearrangements. The construction of the sterically congested carbon skeleton of this molecule, which features a quaternary carbon at position 4, necessitates the use of specific and controlled carbon-carbon bond-forming reactions. While direct synthesis of this specific isomer is not widely documented, several powerful synthetic methodologies for creating complex alkanes can be adapted. These alternative routes focus on the strategic formation of carbon-carbon bonds to build the desired branched structure.

Grignard Reactions

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. nih.govperlego.com It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde. masterorganicchemistry.comgoogle.com For the synthesis of a highly branched alkane like this compound, a multi-step approach involving Grignard reagents can be envisioned.

A plausible retrosynthetic analysis would involve disconnecting the molecule at key positions to identify suitable ketone and Grignard reagent precursors. For instance, a tertiary alcohol intermediate, which can be subsequently deoxygenated, could be formed by reacting a sterically hindered ketone with an appropriate Grignard reagent.

Illustrative Synthetic Approach using a Grignard Reaction:

Formation of a Tertiary Alcohol: A key intermediate could be 2,3,4,6-tetramethylheptan-4-ol. This alcohol can be synthesized by reacting 3,5-dimethylhexan-2-one (B3190219) with a methylmagnesium halide (e.g., methylmagnesium bromide). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Deoxygenation: The resulting tertiary alcohol can then be converted to the target alkane. This is typically a two-step process involving dehydration of the alcohol to an alkene, followed by catalytic hydrogenation. Alternatively, radical deoxygenation methods can be employed.

Table 1: Comparison of Precursors for Grignard-based Synthesis of a Pentamethylheptane Skeleton

| Precursor 1 (Ketone) | Precursor 2 (Grignard Reagent) | Resulting Alcohol Intermediate |

| 3,5-Dimethylhexan-2-one | Methylmagnesium bromide | 2,3,4,6-Tetramethylheptan-4-ol |

| 4,4-Dimethyl-2-pentanone | sec-Butylmagnesium bromide | 2,3,4,4,6-Pentamethylheptan-3-ol |

This table presents potential precursor combinations for constructing a pentamethylheptane framework via a Grignard reaction, leading to different alcohol intermediates that would require subsequent deoxygenation.

Organocuprate (Gilman) Reagents

For creating sterically congested carbon centers, organocuprate reagents, also known as Gilman reagents (R₂CuLi), offer a valuable alternative to Grignard reagents. google.comchemrevise.org They are generally less basic and are particularly effective in coupling reactions with alkyl halides. google.com This method can be highly effective for the synthesis of alkanes by joining two alkyl fragments.

A potential synthetic strategy for this compound using an organocuprate would involve the coupling of a suitable alkyl halide with a lithium dialkylcuprate.

Illustrative Synthetic Approach using an Organocuprate Reagent:

Preparation of the Organocuprate: A lithium di(sec-butyl)cuprate could be prepared from sec-butyllithium (B1581126) and a copper(I) salt (e.g., copper(I) iodide).

Coupling Reaction: This Gilman reagent could then be reacted with a tertiary alkyl halide, such as 2-bromo-2-methylpropane (B165281) (tert-butyl bromide). The sec-butyl group from the cuprate (B13416276) would displace the bromide to form a new carbon-carbon bond, yielding a highly branched alkane. While this specific example does not yield the target molecule, it illustrates the principle of coupling to form a quaternary center.

Table 2: Plausible Organocuprate Coupling Reactions for Branched Alkane Synthesis

| Alkyl Halide | Organocuprate Reagent | Potential Alkane Product |

| 2-Bromo-2-methylpropane | Lithium di(sec-butyl)cuprate | 2,2,3-Trimethylpentane |

| 2-Chloro-2,4-dimethylpentane | Lithium dimethylcuprate | 2,2,4-Trimethylpentane |

This table showcases hypothetical coupling reactions using organocuprate reagents to form branched alkane structures. The selection of appropriate starting materials is crucial for synthesizing the desired final product.

Friedel-Crafts Alkylation and Related Acid-Catalyzed Reactions

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, but related acid-catalyzed alkylations and isomerizations can also be used to produce branched alkanes. stackexchange.comchemistry.coach These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide or an alkene. unacademy.com While direct, controlled synthesis of a specific isomer like this compound via this method is challenging due to potential carbocation rearrangements, it is a significant industrial process for producing branched hydrocarbons. nih.gov

In some instances, linear alkanes can be isomerized into more highly branched structures under acidic conditions. google.com This process is of great importance in the petroleum industry for increasing the octane (B31449) number of gasoline.

Research Findings on Alkane Isomerization:

Catalytic systems involving solid acid catalysts or Lewis acids can promote the isomerization of less branched alkanes to more stable, highly branched isomers. google.com The process generally proceeds through carbocation intermediates, with skeletal rearrangements occurring via hydride and methyl shifts to achieve a more stable carbocation before it is quenched to form the final alkane product. The distribution of isomers is often governed by thermodynamic stability at the reaction temperature.

Theoretical and Computational Chemistry of Pentamethylheptanes

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 2,3,4,4,6-pentamethylheptane. These calculations, rooted in the principles of quantum mechanics, provide insights into the distribution of electrons and the nature of chemical bonds within the molecule. acs.orgyoutube.com By solving approximations of the Schrödinger equation, chemists can determine molecular geometries, relative energies of different conformations, and the electronic properties that govern reactivity. acs.org

Density Functional Theory (DFT) has become a popular quantum chemical method for studying alkane systems due to its balance of computational cost and accuracy. acs.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. acs.org This approach is particularly useful for larger molecules like pentamethylheptanes.

Various DFT functionals are available, each with its strengths and weaknesses. For instance, the B97-D functional has been shown to be particularly effective in accurately predicting the energy differences in the isomerization of large branched alkanes to their linear counterparts. acs.org The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial for obtaining accurate results. youtube.com DFT calculations can provide valuable data on the equilibrium structures and relative energies of different isomers and conformers of pentamethylheptanes. acs.org A comparison of different DFT methods for predicting molecular structures and vibration spectra has been reported. nih.gov

Table 1: Selected DFT Functionals and Their Applicability to Alkane Systems

| Functional | Description | Applicability to Alkanes |

| B97-D | A dispersion-corrected functional. | Recommended for accurately predicting isomerization energies of large branched alkanes. acs.org |

| PBE1PBE | A hybrid functional that mixes Perdew-Burke-Ernzerhof exchange with Hartree-Fock exchange. | Found to be effective for predicting vibrational frequencies in molecules. nih.gov |

| LSDA | Local Spin-Density Approximation. | Has shown good performance in predicting the structures of some molecules. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules, including branched alkanes. wikipedia.orgnumberanalytics.comfiveable.me This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the outermost orbital containing electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity). taylorandfrancis.comlibretexts.org The LUMO is the innermost orbital without electrons and relates to a molecule's ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity. numberanalytics.com In the context of branched alkanes like this compound, FMO theory can be used to predict the most likely sites for electrophilic or nucleophilic attack and to understand the mechanisms of reactions such as halogenation or combustion. libretexts.org The shape and symmetry of the frontier orbitals are also crucial in determining the stereochemical outcome of certain reactions. fiveable.me

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons; involved in reactions with electrophiles. taylorandfrancis.comlibretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability of a molecule to accept electrons; involved in reactions with nucleophiles. taylorandfrancis.comlibretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often indicates higher reactivity and easier electronic excitation. numberanalytics.com |

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

Branched alkanes such as this compound can exist in a multitude of different spatial arrangements, or conformations, due to rotation around their single carbon-carbon bonds. Exploring this vast conformational space is crucial for understanding their physical properties and reactivity. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two powerful computational techniques used for this purpose.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scienceopen.com By simulating the system for a sufficient duration, a trajectory of the molecule's conformational changes can be generated, providing insights into its flexibility and the relative stability of different conformers. uni-sofia.bg For instance, MD simulations of heptane (B126788) have been used to study its bulk properties and behavior at interfaces. arxiv.org

Monte Carlo simulations, on the other hand, explore the conformational space by generating random changes in the molecule's structure and accepting or rejecting these changes based on their energy. scienceopen.comnih.gov This method is particularly effective for overcoming energy barriers and sampling a wide range of conformations to determine their equilibrium distribution. nih.gov Both MD and MC methods are essential for a comprehensive understanding of the conformational landscape of complex alkanes.

Automated Reaction Mechanism Generation for Alkane Transformations

The transformation of alkanes, such as in combustion or catalytic reforming, involves a complex network of elementary reactions. nih.gov Manually constructing these reaction networks is a daunting and error-prone task. Automated reaction mechanism generation tools, such as the Reaction Mechanism Generator (RMG), have been developed to address this challenge. nih.govosti.govsemanticscholar.orgmit.edu

RMG automatically constructs kinetic models by systematically identifying the important species and reactions in a chemical system based on a set of user-defined reaction families and thermodynamic and kinetic data. nih.govsemanticscholar.org These tools can generate detailed reaction mechanisms for the gas-phase and liquid-phase transformations of alkanes, including isomerization, pyrolysis, and oxidation. osti.gov For a molecule like this compound, automated generation can predict the key intermediates and reaction pathways involved in its breakdown or conversion, which is invaluable for applications in fuel science and chemical engineering. aiche.org

Thermodynamic and Kinetic Modeling of Isomerization Pathways

Isomerization is a critical reaction for branched alkanes, as it can significantly alter their properties, such as the octane (B31449) number in gasoline. Thermodynamic and kinetic modeling are used to understand and predict the pathways and rates of these isomerization reactions. nih.govresearchgate.net

Thermodynamic modeling determines the relative stability of different isomers, such as the various pentamethylheptanes, by calculating their standard enthalpies and Gibbs free energies of formation. acs.org This information helps to predict the equilibrium composition of an isomeric mixture at a given temperature and pressure.

Kinetic modeling focuses on the rates at which isomerization occurs. nih.govresearchgate.net This involves identifying the transition states connecting different isomers and calculating the activation energies for these transformations. For example, studies on the isomerization of heptane isomers have involved updating thermodynamic data and kinetic parameters based on quantum calculations and experimental data to improve the accuracy of combustion models. nih.govkaust.edu.sa The modeling of n-heptane isomerization over catalysts has also been investigated using different kinetic models, such as the power-law and Langmuir-Hinshelwood models. researchgate.net Such models are crucial for optimizing industrial processes that rely on alkane isomerization.

Table 3: Operating Conditions for n-Heptane Isomerization Study

| Parameter | Range |

| H₂ Flow Rate | 20-45 cc min⁻¹ |

| n-C₇ Flow Rate | 2-4.5 cc h⁻¹ |

| Reaction Temperature | 200-350 °C |

| Weight Percent of HZSM-5 | 10-40% |

| Data from a study on the kinetic modeling of n-heptane catalytic isomerization. researchgate.net |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Pentamethylheptanes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the precise connectivity and three-dimensional arrangement of atoms within a molecule. For complex structures like pentamethylheptanes, advanced NMR techniques are often required.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for deciphering the complex proton spectra of branched alkanes, which often feature significant signal overlap in one-dimensional spectra. wikipedia.org The Double-Quantum Filtered (DQF) COSY experiment is a particularly valuable variant. huji.ac.il It effectively suppresses intense, uncoupled singlet signals (like those from certain solvents or internal standards) and improves the resolution of the diagonal peaks, preventing them from obscuring the crucial cross-peaks that indicate spin-spin coupling between protons. cam.ac.ukwisc.edu

Recent studies have demonstrated the power of DQF-COSY for the in-situ characterization of liquid mixtures of linear and branched alkanes, even within the challenging environment of porous media where magnetic field inhomogeneities typically cause significant line broadening. acs.orgnih.gov By analyzing the 1D anti-diagonal spectra projected from the 2D DQF-COSY data, high-resolution information can be retained. acs.org This methodology allows for the quantitative analysis of mixture compositions. acs.orgresearchgate.net

For a compound like 2,3,4,4,6-pentamethylheptane, DQF-COSY can be used to:

Confirm Connectivity: Cross-peaks in the DQF-COSY spectrum would definitively link protons on adjacent carbon atoms, confirming the specific branching pattern.

Analyze Mixtures: In a mixture containing various pentamethylheptane isomers or other hydrocarbons, DQF-COSY can help to discriminate between the different structures. nih.gov

Quantify Submolecular Groups: The technique allows for the characterization and quantification of specific submolecular groups. acs.orgresearchgate.net A partial least-squares regression analysis of the DQF-COSY data can be used to determine the molar percentage of characteristic branched moieties, such as the isopropyl ((CH₃)₂CH) group and the CH₂CH(CH₃)CH₂ fragment, which are relevant to the structure of pentamethylheptane and its isomers. acs.org

Xenon-129 (¹²⁹Xe) NMR spectroscopy is a unique and sensitive technique used to probe the local environment in soft matter and liquids. unimib.it The ¹²⁹Xe chemical shift is highly sensitive to the free volume and the nature of the surrounding solvent molecules, making it an excellent probe for the structural organization of liquids. unimib.itnih.govulisboa.pt

Studies have been conducted on the liquid organization of linear, branched, and cyclic alkanes using ¹²⁹Xe as an NMR probe. nih.govacs.org By measuring the ¹²⁹Xe chemical shift over a range of temperatures, insights into the density, nature, and organization of the chemical groups within the xenon's coordination sphere can be obtained. nih.gov For branched alkanes, the ¹²⁹Xe chemical shift provides information on the packing efficiency and the void space within the liquid structure. The presence of bulky methyl groups in this compound creates a specific local environment that would be reflected in the ¹²⁹Xe chemical shift when xenon is dissolved in it. This data, often rationalized with molecular dynamics simulations, helps to build a more complete picture of the liquid-state structure and intermolecular interactions. nih.gov

While alkanes are generally considered non-coordinating, they can form weak complexes with highly electrophilic metal centers. NMR spectroscopy is a primary tool for studying the formation and structure of such complexes. muni.cz The formation of an alkane complex leads to changes in the NMR spectroscopic parameters of both the alkane and the complexing agent. acs.org

For a hypothetical complex of this compound with a transition metal, NMR studies would focus on:

Chemical Shift Changes: The proton (¹H) and carbon (¹³C) chemical shifts of the pentamethylheptane molecule would be altered upon coordination. The magnitude and direction of this shift provide information about the electronic effects of the metal center and the nature of the interaction. acs.org Protons closer to the coordination site would typically experience larger shifts.

Coupling Constants: Changes in proton-proton (J-coupling) constants can also occur upon complexation, reflecting subtle changes in molecular geometry.

Metal Nucleus NMR: If the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt), its chemical shift would be highly sensitive to the coordination environment, confirming the formation of the alkane complex. muni.cz

Computational studies using Density Functional Theory (DFT) are often paired with experimental NMR to rationalize the observed trends in chemical shifts and to provide a deeper understanding of the metal-ligand bonding. acs.orgacs.org

Advanced Mass Spectrometry (MS) for Fragmentation and Isomeric Differentiation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for determining the molecular weight and elucidating the structure of compounds like pentamethylheptanes.

In electron ionization mass spectrometry (EI-MS), branched alkanes exhibit characteristic fragmentation patterns. ic.ac.uk Due to the high energy of the ionization process, the molecular ion (the parent molecule with one electron removed) is often unstable and undergoes fragmentation. jove.com For branched alkanes, the molecular ion peak is frequently weak or even absent. whitman.edu

The fragmentation process is dominated by cleavage at the carbon-carbon bonds at the branching points. jove.comwhitman.edu This preferential cleavage is driven by the formation of more stable secondary and tertiary carbocations. ic.ac.ukjove.com The stability of the resulting carbocation is a major factor governing the fragmentation pathway, with tertiary carbocations being more stable than secondary, which are more stable than primary. whitman.edu

For this compound (molecular weight 170.34 g/mol ), the mass spectrum would be expected to show prominent peaks corresponding to the loss of various alkyl radicals, leading to the formation of stable carbocations. The loss of the largest alkyl fragment at a branching point is often favored. whitman.edu

These predictable fragmentation patterns, especially the abundance of ions resulting from cleavage at branch points, are a hallmark of branched alkanes and distinguish them from their linear isomers, which show a more regular pattern of peaks separated by 14 mass units (CH₂). jove.com

While standard MS provides valuable fragmentation data, isomers can sometimes yield very similar mass spectra. Tandem mass spectrometry (MS/MS) offers an additional layer of specificity that is crucial for distinguishing between closely related isomers. nih.govescholarship.org

In an MS/MS experiment, a specific fragment ion (a precursor or parent ion) from the initial mass spectrum is selected and isolated. This selected ion is then subjected to further fragmentation by collision-induced dissociation (CID) or other methods. lcms.cz The resulting product ions (or daughter ions) are then analyzed, creating a mass spectrum of the parent ion.

This technique can differentiate isomers that produce a common parent ion but whose structures lead to different daughter ion spectra. researchgate.net For example, if this compound and one of its isomers both produce a major fragment at m/z 127, an MS/MS analysis of this m/z 127 ion could reveal different fragmentation patterns, reflecting the different underlying structures of the precursor ions. This allows for the unambiguous elucidation of the specific branching architecture of each isomer. nih.govresearchgate.net Even when fragmentation patterns are highly similar, statistical analysis of differences in peak intensities can be used to confidently identify isomers. escholarship.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Isomer Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of complex hydrocarbon mixtures, enabling the precise determination of molecular formulas and the differentiation of isomers. thermofisher.com Unlike nominal mass spectrometry, HRMS provides exact mass measurements, which are critical for assigning a unique molecular formula to an unknown compound. kg.ac.rs

For a compound like this compound (C12H26), HRMS can confirm its elemental composition by measuring the mass of the molecular ion with high accuracy. nih.gov This capability is particularly valuable when analyzing complex samples where multiple compounds may have the same nominal mass but different elemental compositions. The theoretical exact mass of this compound is 170.203450829 Da. nih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum, even at high resolution, provide structural information that aids in the characterization of isomers. While isomers like this compound and 2,2,4,6,6-pentamethylheptane (B104275) have the same molecular formula and thus the same exact mass, their fragmentation patterns upon electron ionization can differ due to the variations in their carbon skeletons. nist.govdocbrown.info These differences in fragmentation can be exploited to distinguish between isomers, although comprehensive identification often requires coupling with chromatographic techniques. The use of tandem mass spectrometry (MS/MS) can further enhance isomer differentiation by providing information about the fragmentation of specific precursor ions. kg.ac.rs

Heuristic filtering rules can be applied to the data obtained from accurate mass spectrometry to automatically exclude incorrect molecular formulas. These rules consider factors such as the number of elements, chemical valency, isotopic patterns, and elemental ratios to rank potential formulas. nih.gov

| Property | Value |

| Molecular Weight | 170.33 g/mol |

| Exact Mass | 170.203450829 Da |

| Molecular Formula | C12H26 |

| InChI Key | DHXWMADSONSWTL-UHFFFAOYSA-N |

| CAS Registry Number | 62199-71-7 |

| Source: PubChem CID 53428848 nih.gov |

Multidimensional Gas Chromatography (MDGC and GCxGC) for Complex Hydrocarbon Mixture Resolution

Multidimensional gas chromatography (MDGC), including its comprehensive variant (GCxGC), offers superior resolving power for the analysis of complex hydrocarbon mixtures that contain numerous isomers like pentamethylheptanes. resolution-lab.comlabcompare.com These techniques employ two columns with different stationary phases to achieve separations that are not possible with a single-column system. resolution-lab.com In heart-cutting MDGC, specific portions of the eluent from the first column are directed to a second column for further separation. thermofisher.comlabcompare.com In GCxGC, the entire sample is subjected to separation on both columns via a modulator. resolution-lab.com

The choice of stationary phases is critical for achieving optimal separation of branched alkane isomers. restek.com The principle of "like dissolves like" is a guiding factor, where the polarity of the stationary phase should be matched with that of the analytes to enhance retention and, consequently, resolution. restek.com For the separation of nonpolar branched alkanes like pentamethylheptanes, a common approach in GCxGC is to use a nonpolar stationary phase in the first dimension and a more polar stationary phase in the second dimension. ncsu.edu This "reversed phase" approach can improve peak capacity. researchgate.net

The separation of different classes of hydrocarbons, such as alkanes, from other compound classes like esters, ketones, and alcohols, is readily achieved on various stationary phases. researchgate.net However, the separation of closely related branched isomers within the alkane class requires careful optimization of the stationary phase chemistry. Functionalized materials, such as lipidic ionic liquids and multi-walled carbon nanotubes, have been investigated as stationary phases to achieve successful separation of light n-alkanes and their branched isomers. researchgate.netnih.gov

The coupling of GCxGC with mass spectrometry (GCxGC-MS) provides a powerful tool for the comprehensive characterization of complex samples. gcms.cznih.gov This hyphenated technique combines the high-resolution separation capabilities of GCxGC with the definitive identification power of mass spectrometry. scispace.com The use of a time-of-flight mass spectrometer (TOF-MS) is particularly advantageous as it allows for the rapid acquisition of full mass range spectra, which is essential for accurately identifying the numerous narrow peaks generated in a GCxGC separation. gcms.cz

GCxGC-MS has been successfully applied to the detailed analysis of fuels, biofuels, and other complex hydrocarbon mixtures, enabling the identification of thousands of individual components. gcms.czdlr.decore.ac.uk For highly branched alkanes like pentamethylheptanes, this technique allows for their separation from a multitude of other hydrocarbons and provides mass spectral data for their confident identification. The structured nature of GCxGC contour plots, where compounds of a similar class elute in distinct regions, further aids in the identification process. gcms.cz

Computational modeling of GCxGC elution patterns is an emerging field that aims to predict the retention times of hydrocarbons, thereby facilitating their identification in complex mixtures. nih.govacs.org These models can be calibrated using experimental retention times of known hydrocarbons and then used to simulate the chromatograms for large libraries of hydrocarbon structures. nih.govconcawe.euresearchgate.netnih.gov

A developed GCxGC elution model was calibrated with the experimental retention times of 56 known hydrocarbons and then used to simulate the retention times for a library of over 15,000 hydrocarbon structures, spanning 11 classes of petroleum constituents in the C10–C30 range. nih.govacs.orgconcawe.euresearchgate.netnih.gov The simulated retention times show a quantitative association with hydrocarbon class and carbon number, which aligns with experimental observations. nih.govconcawe.eu This approach provides a powerful theoretical basis for interpreting GCxGC data and can significantly advance the in-silico characterization of complex hydrocarbon mixtures. nih.gov By predicting the elution behavior of compounds like this compound, these models can aid in its tentative identification even in the absence of an authentic standard.

| Hydrocarbon Class Abbreviation | Hydrocarbon Class Name |

| nP | n-Paraffins |

| iP | iso-Paraffins |

| N | Naphthenes (Cycloparaffins) |

| A | Aromatics |

| Source: Adapted from research on modeling GCxGC elution patterns. acs.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the structural and conformational properties of molecules. shu.ac.ukresearchgate.net These techniques are complementary and can be used for the real-time analysis of analytes. researchgate.net

For alkanes, FTIR spectra are characterized by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.orgorgchemboulder.com C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear between 1400 cm⁻¹ and 1470 cm⁻¹. libretexts.org Specifically, methyl groups show a characteristic bending vibration near 1375-1380 cm⁻¹. libretexts.orgquimicaorganica.org The presence of a tert-butyl group can cause this band to split. quimicaorganica.org The region below 1300 cm⁻¹ is known as the fingerprint region and contains complex patterns of interacting vibrational modes that are unique to each molecule. orgchemboulder.com

Raman spectroscopy is also sensitive to the conformational order and crystalline structure of alkanes. shu.ac.uk While FTIR is based on the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of light, providing information about molecular vibrations that may be weak or absent in the FTIR spectrum. mdpi.com Conformational searches using computational methods can predict the stable conformations of flexible molecules like pentamethylheptanes, and the calculated vibrational frequencies can be compared with experimental FTIR and Raman spectra to validate the conformational analysis. nih.gov

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| C-H | Stretching | 2850-3000 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Asymmetric Bending | ~1450 |

| CH₃ | Symmetric Bending | ~1375 |

| Source: Based on general data for alkane IR spectroscopy. libretexts.orgorgchemboulder.comquimicaorganica.orguobabylon.edu.iq |

Chemical Reactivity and Transformation Mechanisms of Branched Pentamethylheptanes

The reactivity of highly branched alkanes like 2,3,4,4,6-pentamethylheptane is governed by the principles that apply to all alkanes, but with specific nuances arising from their complex structure. Saturated hydrocarbons are generally characterized by low reactivity due to the strength and low polarity of their C-C and C-H sigma bonds. learnbin.netnoaa.gov Consequently, their reactions, such as cracking, isomerization, and oxidation, typically necessitate significant energy input in the form of high temperatures or the use of catalysts to proceed at practical rates. tandfonline.comtandfonline.com

Role of Pentamethylheptane Isomers in Fundamental Chemical Research

Utilization as Model Compounds for Hydrocarbon Reaction Kinetics and Thermodynamics

Pentamethylheptane isomers are valuable as model compounds for investigating the complex reaction kinetics and thermodynamics of branched alkanes, which are significant components of transportation fuels. The highly branched structure of these molecules influences their combustion behavior, including ignition and pyrolysis characteristics.

Research has extensively utilized 2,2,4,6,6-pentamethylheptane (B104275) (iso-dodecane) as a surrogate for conventional and alternative jet fuels. acs.org Its physicochemical properties, such as molecular weight and H/C ratio, are similar to the average characteristics of real fuels, making it an appropriate model compound. acs.org Studies on the autoignition of iso-dodecane have been conducted using rapid compression machines and shock tubes to measure ignition delay times under various pressures and temperatures. acs.orgresearchgate.net These experiments reveal that highly branched iso-alkanes like iso-dodecane are generally less reactive than their linear n-alkane counterparts (n-dodecane). acs.org

The development of computational pyrolysis mechanisms for iso-dodecane highlights its role in understanding endothermic potential for applications like aircraft cooling. researchgate.net These models, often patterned after smaller branched alkanes like iso-octane, use group additivity techniques to estimate kinetic rate parameters, demonstrating how the study of one isomer can inform the understanding of a whole class of compounds. researchgate.net

While extensive experimental kinetic data for 2,3,4,4,6-pentamethylheptane is not widely published, its thermodynamic properties have been estimated through computational methods. These calculated values are essential for theoretical models and provide a basis for comparison with other isomers.

| Property | This compound | 2,2,4,6,6-Pentamethylheptane (iso-Dodecane) | Unit |

|---|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -313.79 (Joback Method) | -326.5 (NIST) | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 53.40 (Joback Method) | Not Available | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 48.97 (NIST) | 48.97 (NIST) | kJ/mol |

| Normal Boiling Point (Tboil) | 461.26 (Predicted) | 451 K (Experimental) | K |

| Critical Temperature (Tc) | 609.93 (Predicted) | 610 K (Experimental) | K |

Application in Calibration and Validation of Advanced Analytical Techniques for Hydrocarbon Analysis

The accurate identification and quantification of components in complex hydrocarbon mixtures, such as those found in fuels or the products of Fischer-Tropsch synthesis, rely on advanced analytical techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Pure, well-characterized compounds are essential for the calibration and validation of these methods.

While this compound is available commercially and listed in chemical inventories, its specific use as a calibration standard is not widely documented in the literature. However, its isomer, 2,2,4,6,6-pentamethylheptane, and other branched alkanes are fundamental to such applications. They serve as reference compounds for determining retention indices in GC, helping to identify unknown branched hydrocarbons in complex mixtures.

Recent advancements in analytical methodology, such as two-dimensional correlation spectroscopy (DQF-COSY) NMR, utilize mixtures of linear and branched alkanes to develop and validate quantitative analysis methods. nih.gov Multivariate calibration methods like partial least-squares regression (PLSR) are trained on spectra from known mixtures of these compounds. nih.gov This allows for the characterization of complex unknown mixtures not just by whole molecules, but by the concentration of specific molecular subgroups, such as (CH₃)₂CH and CH₂CH(CH₃)CH₂. nih.gov The availability of various pentamethylheptane isomers is critical for building the robust spectral libraries needed for these advanced analytical approaches.

Contributions to Understanding Structure-Reactivity Relationships in Highly Branched Hydrocarbons

The study of pentamethylheptane isomers contributes significantly to the fundamental understanding of structure-reactivity relationships in highly branched alkanes. The arrangement of methyl groups along the main carbon chain dictates the molecule's thermodynamic stability and its kinetic behavior during chemical reactions like pyrolysis and oxidation.

It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts. nih.gov Density functional theory (DFT) analyses have been used to investigate the origins of this stability, partitioning the total energy into steric, electrostatic, and quantum components. nih.gov These studies suggest that electrostatic and electron correlation effects, rather than a reduction in steric repulsion, are the primary drivers for the enhanced stability of branched structures. nih.govresearchgate.net The differences in stability between various isomers, such as this compound and 2,2,4,6,6-pentamethylheptane, arise from the specific arrangement of these branched points and the resulting intramolecular interactions.

In combustion science, the molecular structure directly impacts reactivity and propensity for soot formation. Experimental studies on binary mixtures of iso-dodecane (2,2,4,6,6-pentamethylheptane) and n-dodecane are used to create surrogate fuels that emulate the sooting characteristics of sustainable aviation fuels (SAFs). sae.org Research has shown that the sooting tendency of these fuels is highly dependent on the proportion of iso-paraffins to normal paraffins. sae.org This work demonstrates a clear link between the degree of branching in the fuel molecules and their combustion byproducts, highlighting the importance of fuel molecular structure on soot formation pathways. sae.org These findings are crucial for designing cleaner-burning fuels and more efficient combustion engines.

Future Research Perspectives for Branched Pentamethylheptanes

Development of Next-Generation Catalysts for Highly Selective Alkane Functionalization

The conversion of abundant, low-cost alkanes into more valuable functionalized chemicals is a paramount goal in modern chemistry. For structurally complex molecules like 2,3,4,4,6-pentamethylheptane, the challenge is magnified due to the presence of multiple, sterically hindered C-H bonds of similar strengths. rsc.orgnih.gov Overcoming the inertness of these bonds requires the development of exceptionally active and selective catalysts. researchgate.netresearchwithrutgers.com

Future research in this domain will concentrate on several key areas:

Site-Selective C-H Activation: A primary hurdle is achieving regioselectivity—the ability to target a specific C-H bond among many similar ones. chemistryworld.comnih.gov Current methods often struggle to differentiate between the various methyl, methylene (B1212753), and methine groups in a molecule like this compound. The development of catalysts that can distinguish between these sites based on subtle steric and electronic differences is a major frontier. nih.gov This could involve catalysts with precisely shaped active sites or the use of directing groups that position the catalytic center over a specific C-H bond. nih.govresearchgate.net

Homogeneous and Heterogeneous Catalyst Design: Advances are anticipated in both homogeneous and heterogeneous catalysis. nih.gov Homogeneous catalysts, often based on transition metals, offer high selectivity under mild conditions. rsc.orgrsc.org Future work will likely involve designing novel ligand architectures to fine-tune the catalyst's reactivity for complex substrates. researchgate.net For industrial applications, robust heterogeneous catalysts are critical. Research will focus on creating structured materials like metal-organic frameworks (MOFs) or zeolites with pores tailored to admit and orient branched alkanes for specific bond activation. nih.govresearchgate.net

Novel Catalytic Paradigms: Beyond traditional thermal catalysis, emerging strategies like photocatalysis and electrocatalysis offer new pathways for alkane functionalization under ambient conditions. rsc.orgnih.gov These methods use light or electrical energy to generate highly reactive intermediates, potentially enabling new types of chemical transformations that are difficult to achieve thermally. The application of these techniques to highly branched alkanes is a promising and largely unexplored area.

The ultimate goal is to create a toolkit of catalysts that can selectively functionalize any position on a branched alkane backbone, transforming simple hydrocarbons into complex, high-value molecules like alcohols, amines, or olefins with high efficiency and minimal waste. researchgate.netresearchgate.net

Integration of Advanced Computational Methods with Experimental Studies for Predictive Chemistry

As the complexity of molecular targets like pentamethylheptanes increases, traditional trial-and-error experimental approaches become less efficient. The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery and deepening mechanistic understanding. acs.orgnih.govnih.gov

Future directions in this synergistic field include:

High-Accuracy Quantum Mechanics: Methods like Density Functional Theory (DFT) are essential for modeling the electronic structure of molecules and elucidating reaction mechanisms. nih.govnih.gov Future work will leverage more accurate and computationally efficient DFT functionals to predict reaction barriers and transition states for the catalytic activation of specific C-H bonds in branched alkanes. researchgate.netchemrxiv.org This information is critical for the rational design of new catalysts, allowing researchers to screen potential candidates in silico before committing to laboratory synthesis. pnnl.govrsc.orgacs.org

Machine Learning (ML) for Predictive Modeling: The intersection of computational chemistry and machine learning is a rapidly growing field. ub.eduyoutube.com ML models can be trained on large datasets from quantum chemical calculations or experimental results to predict properties and reactivity with remarkable speed. mit.eduresearchgate.net For branched alkanes, ML potentials could predict thermodynamic properties or the outcome of reactions under various conditions, significantly reducing the need for expensive computations or experiments. nih.govnih.gov This data-driven approach can help identify the most promising catalyst-substrate combinations from a vast chemical space.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of molecules over time. researchgate.netosti.gov For a flexible molecule like this compound, MD can provide insights into its conformational preferences and how it interacts with a catalyst's active site or a solvent. arxiv.orgbohrium.commdpi.com Future research will use increasingly accurate force fields, potentially refined by machine learning, to simulate complex catalytic systems and predict how factors like temperature and pressure influence reaction selectivity. researchgate.netresearchgate.net

The convergence of these computational tools will create a feedback loop where computational predictions guide targeted experiments, and experimental results are used to refine and validate the computational models, leading to a more efficient and insightful research cycle. falconediting.com

Exploration of Emerging Analytical Methodologies for Ultra-Complex Hydrocarbon Mixtures

The synthesis and processing of branched alkanes often result in ultra-complex mixtures containing numerous isomers and related products. Differentiating compounds like this compound from its other isomers (e.g., 2,2,4,6,6-pentamethylheptane) and byproducts is a formidable analytical challenge that pushes the limits of current technology. petro-online.com

Future research will focus on developing and refining powerful analytical techniques:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Standard gas chromatography often fails to separate the many closely-boiling isomers found in hydrocarbon mixtures. GC×GC provides vastly superior resolving power by using two different columns in series, allowing for the separation of compounds that would otherwise co-elute. researchgate.net Future applications will involve coupling GC×GC with high-resolution mass spectrometry to provide unambiguous identification of individual isomers in complex samples.

Ultra-High-Resolution Mass Spectrometry (UHR-MS): Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer extremely high mass resolution and accuracy. acs.org This allows for the determination of elemental formulas directly from the measured mass, which is invaluable for identifying unknown compounds in complex petroleum fractions and reaction products. mdpi.comacs.org A key area of future development is the innovation of soft ionization techniques that can ionize non-polar hydrocarbon molecules without causing them to fragment, which is essential for accurate molecular identification. petro-online.commdpi.comjeolusa.com

Hyphenated and Multimodal Techniques: The most powerful insights will come from combining multiple analytical methods. chromatographyonline.com The integration of techniques like ion mobility spectrometry with mass spectrometry adds another dimension of separation based on the ion's size and shape, which is particularly useful for distinguishing between isomers. chemrxiv.org Future methodologies will aim to create integrated platforms that can provide comprehensive chemical information—covering structure, concentration, and spatial distribution—for every detectable component in a mixture. nih.govrsc.org

These advanced analytical tools are not only crucial for quality control and process monitoring but are also essential for fundamental research, enabling the detailed mechanistic studies needed to develop the next generation of catalysts and chemical processes.

Data Tables

Table 1: Summary of Future Research Focus Areas for Branched Pentamethylheptanes

| Research Area | Key Objectives | Emerging Techniques & Approaches | Potential Impact |

| Catalyst Development | Achieve high selectivity for specific C-H bonds in highly branched alkanes. | Site-selective catalysts, photo- and electrocatalysis, MOFs, advanced homogeneous catalysts. rsc.orgnih.govnih.gov | Conversion of low-value alkanes to high-value chemicals; more sustainable chemical synthesis. |

| Computational Chemistry | Accelerate catalyst design and deepen mechanistic understanding. | High-accuracy DFT, Machine Learning (ML) potentials, advanced Molecular Dynamics (MD) simulations. nih.govresearchgate.netosti.gov | Rational design of catalysts and processes; reduced reliance on trial-and-error experimentation. |

| Analytical Methodologies | Unambiguously identify and quantify isomers in ultra-complex mixtures. | GC×GC-MS, Ultra-High-Resolution MS (FT-ICR-MS), soft ionization methods, ion mobility spectrometry. researchgate.netmdpi.comchemrxiv.org | Improved process control, detailed mechanistic analysis, discovery of new reaction pathways and byproducts. |

Q & A

Q. How can 2,3,4,4,6-pentamethylheptane be reliably identified and quantified in complex mixtures like jet fuels?

Methodological Answer: Gas chromatography/mass spectrometry (GC/MS) is the primary method for identification. Key mass spectral fragments (e.g., m/z 71, 85, 99) are diagnostic for its paraffinic structure. For quantification:

- Use internal standards (e.g., deuterated analogs) to normalize retention time shifts.

- Validate against certified reference materials (e.g., 98% purity standards analyzed in ATJ-SPK jet fuels) .

- Compare fragmentation patterns with known standards to confirm paraffinic peaks in saturated hydrocarbon matrices .

Q. What thermodynamic properties are critical for modeling this compound’s behavior in fuel formulations?

Methodological Answer: Key properties include:

- Critical temperature (Tc) and critical pressure (Pc) : Determined via extrapolation of vapor pressure curves or incremental methods based on molecular structure .

- Enthalpy of vaporization : Use static ebulliometry or correlation with vapor pressure data (e.g., Majer and Svoboda’s compendium) .

- Density and viscosity : Measure experimentally in binary mixtures (e.g., with n-dodecane) at 0.1 MPa and 293.15–373.15 K to refine predictive models .

Q. How does the branched structure of this compound influence its physicochemical properties compared to linear alkanes?

Methodological Answer: Branched alkanes exhibit:

- Lower melting points and higher octane numbers due to reduced molecular symmetry.

- Reduced oxidative stability : Tertiary C-H bonds are more susceptible to radical-initiated degradation. Validate via oxidation kinetics (e.g., chromic oxide reactions) .

- Thermal stability : Calculate using the Radical Stability Index (RSI), which correlates branching with rate constants (e.g., predicted k = 0.62 vs. experimental k = 0.66 at 450°C) .

Advanced Research Questions

Q. How can contradictions in reported Henry’s Law constants for this compound be resolved?

Methodological Answer: Reported values range from 7.0×10<sup>−7</sup> to 8.0×10<sup>−7</sup> (Yaws vs. Gharagheizi models) due to isomer ambiguity. To resolve:

Q. What experimental designs are optimal for studying this compound as a volatile organic compound (VOC) biomarker in lung cancer?

Methodological Answer:

- Cohort selection : Stratify lung cancer patients vs. healthy controls, controlling for confounders (e.g., smoking, COPD).

- Sampling : Use solid-phase microextraction (SPME) fibers for exhaled breath collection, followed by GC/MS with principal component analysis (PCA) .

- Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney U) to compare concentration ranges (e.g., lung cancer group: 53.69–84.34 vs. healthy: 57.48–77.22) .

Q. How do computational methods predict the thermal degradation pathways of this compound in high-temperature environments?

Methodological Answer:

- Reactive molecular dynamics (ReaxFF) : Simulate bond cleavage and radical formation at 450–600°C.

- Kinetic modeling : Use the RSI framework, assigning rate constants based on primary/secondary/tertiary carbon ratios (e.g., 7 primary, 2 secondary, 1 tertiary in its structure) .

- Validate against pyrolytic experiments (e.g., jet fuel combustion chambers) to refine Arrhenius parameters .

Q. What strategies mitigate isomerization artifacts in synthesizing high-purity this compound?

Methodological Answer:

- Catalytic optimization : Use shape-selective zeolites (e.g., ZSM-5) to favor desired branching during alkylation.

- Purification : Employ simulated moving bed (SMB) chromatography with hexane/ethyl acetate gradients.

- Characterization : Confirm isomer purity via <sup>13</sup>C NMR (distinct tertiary carbon shifts) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.